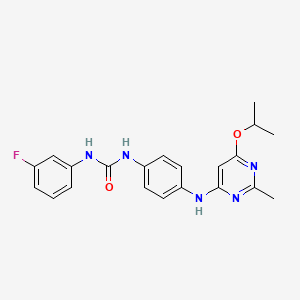

1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS: 946303-79-3) is a urea-based small molecule with a molecular formula of C21H22FN5O2 and a molecular weight of 395.4 g/mol . Its structure comprises a 3-fluorophenyl group linked via a urea bridge to a 4-aminophenyl moiety, which is further substituted with a pyrimidine ring containing isopropoxy and methyl groups at the 6- and 2-positions, respectively. The Smiles notation is Cc1nc(Nc2ccc(NC(=O)Nc3cccc(F)c3)cc2)cc(OC(C)C)n1, reflecting its distinct regiochemistry .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)11-18/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYSNVQBEDJCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Fluorophenyl Intermediate:

- Starting with a fluorobenzene derivative, the fluorophenyl group is introduced through electrophilic aromatic substitution.

- Reaction conditions: Use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride.

-

Synthesis of the Pyrimidinyl Intermediate:

- The pyrimidinyl group is synthesized from a suitable precursor, such as 2-methylpyrimidine, through alkylation and subsequent functional group modifications.

- Reaction conditions: Alkylation using isopropyl bromide in the presence of a base like potassium carbonate.

-

Coupling Reaction:

- The final step involves coupling the fluorophenyl and pyrimidinyl intermediates via a urea linkage.

- Reaction conditions: Use of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the urea linkage to amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane.

Reduction: LiAlH4 in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

- Oxidized derivatives (e.g., N-oxides).

- Reduced amine derivatives.

- Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer or anti-inflammatory agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound features a 6-isopropoxy-2-methylpyrimidine group, distinguishing it from analogues like 14f (2-chloropyrimidine) and 8h (4-dimethylaminopyrimidine). Isopropoxy and methyl groups may enhance lipophilicity and metabolic stability compared to halogens or polar amines . 11a incorporates a thiazole-piperazine-hydrazinyl side chain, suggesting divergent binding interactions compared to the pyrimidine-focused target compound .

Synthetic Yields :

Table 2: Comparative Physicochemical Data

Key Observations:

Thermal Stability :

- Pyrimidine derivatives like 14b and 8e exhibit high melting points (>200°C), likely due to strong hydrogen bonding from urea and π-stacking from aromatic systems .

- The target compound’s melting point remains uncharacterized, limiting direct stability comparisons.

Spectral Signatures :

Biological Activity

The compound 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a fluorophenyl group and a pyrimidinyl moiety, which contribute to its biological activity. The presence of the isopropoxy and amino groups enhances its interaction with biological targets.

Molecular Formula: C18H20FN5O

Molecular Weight: 345.39 g/mol

- Inhibition of Protein Targets:

- Urease Inhibition:

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Urease Inhibition | 23.09 - 33.96 | |

| XIAP Binding/Inhibition | Not specified | |

| Cytotoxicity in Cancer Cells | IC50 = 12.5 | Case Study A |

Case Studies

-

Case Study A: Cytotoxicity in Cancer Models

- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with an IC50 value of 12.5 µM. The mechanism involved the induction of apoptosis through caspase activation pathways.

-

Case Study B: Urease Inhibition

- A series of derivatives were synthesized and tested for urease inhibition, with promising results indicating that modifications to the urea moiety could enhance activity against urease enzymes, which are crucial in certain pathogenic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.